Hyacinthacine A2

Description

Contextual Significance of Polyhydroxylated Pyrrolizidine (B1209537) Alkaloids in Chemical Biology

Polyhydroxylated pyrrolizidine alkaloids (PAs) are a significant class of natural products that have garnered considerable attention from the scientific community. benthamdirect.comeurekaselect.com These compounds, characterized by a 1-aza-bicyclo-[3.3.0]octane skeleton, are essentially sugar mimics and have demonstrated a range of significant biological activities. benthamdirect.com Their structural similarity to the furanose ring found in monosaccharides allows them to act as potent glycosidase inhibitors. rsc.org This inhibitory action against glycosidases—enzymes that catalyze the hydrolysis of glycosidic bonds—underpins their potential therapeutic applications in treating a variety of conditions, including type II diabetes, cancer, and viral infections like HIV. benthamdirect.comrsc.orgnih.gov

The biological activity of these alkaloids is closely tied to their stereochemistry, including the number and orientation of hydroxyl groups on the pyrrolizidine ring. semanticscholar.org This structural diversity has made them attractive targets for synthetic chemists, who aim to create analogues with enhanced or more specific biological activities. nih.govresearchgate.net

Historical Perspective of Hyacinthacine Alkaloid Discovery

The story of hyacinthacine alkaloids began with the investigation of plants from the Hyacinthaceae family. researchgate.net In 2000, researchers isolated four new polyhydroxylated pyrrolizidines, which they named hyacinthacines A1, A2, A3, and B3, from the bulbs of Muscari armeniacum. ox.ac.uk This discovery was an extension of earlier work on related compounds and marked the formal identification of this subclass of PAs. nih.gov

The initial structural determination of these new compounds was carried out using extensive NMR studies. ox.ac.uk Over time, more than 20 compounds belonging to the hyacinthacine group have been isolated and described, classified as hyacinthacines A, B, and C based on the number of hydroxy and hydroxymethyl groups in their structure. rsc.orgresearchgate.net However, the structural assignments of some of these, determined primarily by NMR, have been called into question and later revised through total synthesis. researchgate.net

General Research Landscape for Hyacinthacine A2

Research on this compound has primarily focused on its total synthesis and its biological activity as a glycosidase inhibitor. The first total synthesis of this compound was achieved in 2001. acs.org Since then, numerous other synthetic routes have been developed, reflecting the compound's importance as a target for organic chemists. nih.govnih.govnih.govrsc.org These synthetic efforts are not merely academic exercises; they provide access to larger quantities of the compound for biological testing and allow for the creation of structural analogues to probe structure-activity relationships. researchgate.net

A significant aspect of the research into this compound is its selective inhibition of certain glycosidases. For example, it is a selective inhibitor of amyloglucosidase. nih.govacs.org This specificity is a key area of investigation, as it could lead to the development of targeted therapeutic agents with fewer side effects. semanticscholar.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C8H15NO3 |

| IUPAC Name | (1R,2R,3R,7aR)-1,2-dihydroxy-3-hydroxymethylpyrrolizidine |

| Biological Activity | Glycosidase inhibitor |

| Primary Source | Muscari armeniacum |

Research Findings on this compound

| Study Focus | Key Finding | Reference |

| Glycosidase Inhibition | Selective inhibitor of amyloglucosidase from Aspergillus niger with an IC50 of 8.6 μM. acs.org | acs.org |

| Glycosidase Inhibition | Also shows activity against almond β-glucosidase (IC50 = 150 µM) and rat intestinal lactase β-galactosidase (IC50 = 73 µM). semanticscholar.org | semanticscholar.org |

| Total Synthesis | Multiple total syntheses have been reported, utilizing various strategies such as SmI2-induced nitrone umpolung and transannular hydroamination. nih.govnih.gov | nih.govnih.gov |

| Structural Confirmation | The structure of natural this compound has been confirmed through asymmetric synthesis. nih.gov | nih.gov |

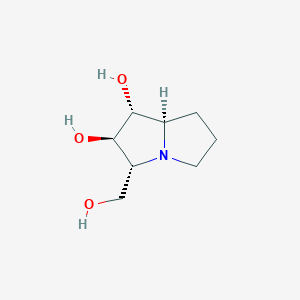

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(1R,2R,3R,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO3/c10-4-6-8(12)7(11)5-2-1-3-9(5)6/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 |

InChI Key |

STFSMGASTIYWRS-WCTZXXKLSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@@H]([C@H](N2C1)CO)O)O |

Canonical SMILES |

C1CC2C(C(C(N2C1)CO)O)O |

Synonyms |

hyacinthacine A2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Hyacinthacine A2

Plant Sources and Biodiversity Context

Hyacinthacine A2 and its structural relatives are characteristic chemical markers of the Hyacinthaceae family. Their presence has been confirmed in several species, highlighting the rich biodiversity of alkaloid production within this botanical group.

The grape hyacinth, Muscari armeniacum, is a principal and well-documented source of hyacinthacine alkaloids. Seminal studies have successfully isolated a series of these compounds, including this compound, from the bulbs of this plant. The initial discovery involved extraction from a 60% aqueous-ethanol mixture of M. armeniacum bulbs, leading to the identification of Hyacinthacines A1, A2, and A3. This has established the species as a key resource for obtaining these specific polyhydroxylated pyrrolizidine (B1209537) alkaloids.

The distribution of hyacinthacine alkaloids extends to other members of the Hyacinthaceae family. Research has confirmed their presence in species such as the common bluebell (Hyacinthoides non-scripta) and the Spanish bluebell (Scilla campanulata) researchgate.net. An investigation into aqueous ethanol (B145695) extracts from the immature fruits and stalks of Hyacinthoides non-scripta and the bulbs of Scilla campanulata led to the isolation of several novel polyhydroxylated pyrrolizidine alkaloids, demonstrating that the biosynthetic pathways for these compounds are active across different genera within the family nih.gov.

Table 1: Documented Plant Sources of Hyacinthacine Alkaloids

| Plant Species | Family | Common Name | Reference |

|---|---|---|---|

| Muscari armeniacum | Hyacinthaceae | Grape Hyacinth | researchgate.net |

| Hyacinthoides non-scripta | Hyacinthaceae | Common Bluebell | researchgate.net |

| Scilla campanulata | Hyacinthaceae | Spanish Bluebell | researchgate.netnih.gov |

| Scilla siberica | Hyacinthaceae | Siberian Squill | researchgate.net |

Extraction Techniques from Plant Biomass

The isolation of this compound begins with its extraction from the raw plant material. As alkaloids are nitrogen-containing basic compounds, standard extraction protocols are adapted to efficiently separate them from the complex plant matrix.

A common and effective approach is acid-base extraction. The plant material is typically ground and then subjected to extraction with an acidic aqueous solution, such as dilute sulfuric or hydrochloric acid researchgate.net. This process protonates the nitrogen atom in the alkaloid's structure, forming a salt. These alkaloidal salts are generally soluble in water, allowing them to be separated from many other non-alkaloidal, lipophilic compounds present in the plant.

Alternatively, solvents like ethanol or methanol can be used, as they are capable of dissolving both the free base and salt forms of the alkaloids. Following an initial solvent extraction, the resulting crude extract is further processed. This often involves acidifying the extract and washing it with a non-polar organic solvent to remove fats and waxes. Subsequently, the acidic solution is made alkaline, which deprotonates the alkaloid salt, converting it back to the free base. This free base form is typically more soluble in organic solvents than in water, enabling its extraction into a solvent like chloroform or ether.

Chromatographic Purification Strategies for Natural Product Isolation

Following initial extraction, the resulting solution contains a mixture of various alkaloids and other plant metabolites. Chromatographic techniques are essential to separate and purify this compound from this complex mixture.

The purification of alkaloids relies on exploiting the differences in their physicochemical properties, such as polarity, size, and charge. Alkaloids are typically polar compounds, and their basicity provides a key handle for separation. Ion-exchange chromatography is a particularly powerful tool. In this method, the crude extract is passed through a column containing a solid support with charged functional groups (a resin). Cation-exchange resins are commonly used for alkaloid purification. At an appropriate pH, the positively charged (protonated) alkaloids bind to the negatively charged resin, while neutral and anionic compounds pass through. The bound alkaloids can then be selectively released (eluted) by changing the pH or by using a high-concentration salt solution.

High-Performance Liquid Chromatography (HPLC) is a frequently used modality for the fine purification of alkaloids like this compound. Specifically, reversed-phase HPLC (RP-HPLC) is often employed. In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol and water. More polar compounds elute from the column faster, while less polar compounds are retained longer. By using a gradient elution, where the solvent composition is changed over time, a high-resolution separation of the various components in the extract can be achieved. The fractions containing the purified compound are collected for analysis. Studies on Hyacinthoides non-scripta and Scilla campanulata have successfully utilized ion-exchange column chromatography to isolate various polyhydroxylated pyrrolizidine alkaloids nih.gov.

Table 2: Common Chromatographic Techniques for Alkaloid Purification

| Technique | Principle of Separation | Application for this compound |

|---|---|---|

| Ion-Exchange Chromatography | Separation based on net charge. Basic alkaloids are protonated and bind to cation-exchange resins. | Effective for initial cleanup and separation of alkaloids from non-basic compounds nih.gov. |

| Reversed-Phase HPLC | Separation based on polarity. A non-polar stationary phase and polar mobile phase are used. | High-resolution purification of this compound from structurally similar alkaloids. |

| Silica (B1680970) Gel Column Chromatography | Separation based on polarity. A polar stationary phase (silica) and a non-polar mobile phase are used. | A standard method for separating compounds in a crude extract. |

Stereochemical Characterization and Structural Elucidation of Hyacinthacine A2

Elucidation of Absolute and Relative Stereochemistry

The elucidation of both the relative arrangement of substituents and the absolute configuration in three-dimensional space is fundamental to understanding the biological activity of Hyacinthacine A2. This has been achieved through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net Through the analysis of one-dimensional and two-dimensional NMR spectra, researchers can piece together the molecular framework and deduce the spatial orientation of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are indicative of the electronic environment and the connectivity of neighboring atoms.

The ¹H NMR spectrum reveals the number of distinct proton environments, while the integration of the signals corresponds to the number of protons in each environment. The coupling constants between adjacent protons are particularly valuable for determining dihedral angles, which helps in assigning the relative stereochemistry of the substituents on the pyrrolizidine (B1209537) ring system.

The ¹³C NMR spectrum complements the proton data by identifying the number of non-equivalent carbon atoms and providing information about their hybridization state. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of its hydroxylated pyrrolizidine structure. Spectroscopic data for synthetic this compound have been reported in deuterium oxide (D₂O) and show consistency with the natural product. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O Data corresponds to synthetic (+)-Hyacinthacine A2 at pH 9.0 and 400 MHz for ¹H and 100 MHz for ¹³C NMR. rsc.org

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

| 1 | 72.2 | 3.87–3.76 | m |

| 2 | 79.3 | 3.87–3.76 | m |

| 3 | 82.5 | 3.87–3.76 | m |

| 5 | 57.8 | 2.95-2.82 | m |

| 6 | 27.3 | 2.07–1.91, 1.91–1.77 | m |

| 7 | 32.4 | 2.07–1.91, 1.91–1.77 | m |

| 7a | 69.7 | 3.37–3.30 | m |

| 8 | 64.4 | 3.70 (dd, J = 12.0, 6.3), 3.08–2.99 (m) |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure and defining its stereochemistry. core.ac.ukomicsonline.org These experiments reveal correlations between nuclei, providing a more detailed picture of the molecular connectivity and spatial proximity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule, confirming the connectivity of the pyrrolizidine ring system and the hydroxymethyl side chain. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton, resolving any ambiguities from the 1D spectra. nih.gov

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure, including absolute stereochemistry, in the solid state. core.ac.uk The absolute configuration of a molecule can be definitively established using this method through the analysis of anomalous scattering effects. mdpi.com

In the context of the total synthesis of this compound, X-ray crystallography played a pivotal role in confirming the stereochemistry of a key synthetic intermediate. Specifically, the structure of the 5-aza-trans-cyclooctene precursor, pS-10, was confirmed by single-crystal X-ray analysis. nih.govudel.edu This analysis verified that the eight-membered ring of this intermediate adopts a crown structure in the solid state. nih.govudel.edu

The confirmed absolute planar chirality of this intermediate was then transferred with high fidelity to the C-7a stereocenter of this compound during a subsequent transannular hydroamination reaction. nih.govrsc.org Therefore, the crystallographic confirmation of the intermediate's structure was instrumental in validating the stereochemical outcome of the synthesis and, by extension, confirming the absolute configuration of the final this compound product. nih.govudel.edu

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Computational Approaches to Stereochemical Assignment and Validation

In addition to experimental techniques, computational chemistry provides powerful tools for predicting and validating molecular structures and spectroscopic properties. These methods can be particularly useful when experimental data is ambiguous or difficult to obtain.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of structural elucidation, DFT calculations have become a valuable tool for predicting NMR chemical shifts. researchgate.net

The process involves calculating the optimized geometry of a proposed structure and then computing the NMR shielding tensors for each nucleus. These values can be converted into chemical shifts that can be directly compared with experimental data. By calculating the expected ¹H and ¹³C NMR spectra for different possible stereoisomers of a molecule, researchers can determine which theoretical structure best matches the experimental results. researchgate.net This approach serves as a powerful method for validating a proposed stereochemical assignment or for distinguishing between several possibilities. While specific DFT studies focused solely on this compound's chemical shift prediction are not widely reported, this methodology is commonly applied in the structural elucidation of complex natural products and related alkaloids. researchgate.netacs.org

Application of Probabilistic Methods (e.g., DP4/DP4+) in Isomer Differentiation

The definitive assignment of a natural product's relative and absolute configuration is a formidable challenge in structural elucidation, particularly for complex molecules like this compound with multiple stereocenters. While Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial connectivity data, distinguishing between diastereomers can be ambiguous based on experimental data alone. To address this, computational methods, specifically the "Diastereomer Population and Probability" (DP4) and its enhanced version, DP4+, have become powerful tools for identifying the correct stereoisomer from a set of possibilities.

The DP4/DP4+ methodology integrates high-level Density Functional Theory (DFT) calculations with statistical analysis. The core principle involves comparing experimentally measured NMR chemical shifts (¹H and ¹³C) with the shifts calculated for every possible diastereomer of the proposed structure. The method operates on the premise that the calculated NMR parameters for the correct isomer will show the best correlation with the experimental values.

The workflow for a DP4+ analysis in the context of this compound would involve the following steps:

Generation of Isomers: All potential diastereomers of this compound are computationally generated.

Conformational Search: A thorough conformational search for each isomer is performed to identify all low-energy conformers.

Geometry Optimization and Shielding Tensors: The geometries of these conformers are optimized, and their NMR shielding tensors are calculated using DFT, typically with a Gauge-Including Atomic Orbital (GIAO) method.

Boltzmann Averaging: The calculated NMR chemical shifts for each isomer are determined by averaging the values of its respective conformers, weighted according to their Boltzmann populations at the relevant temperature.

Statistical Analysis: The DP4+ algorithm then calculates a probability score for each candidate isomer by analyzing the errors between the calculated and experimental chemical shifts. This statistical treatment provides a quantitative measure of confidence in the structural assignment.

For instance, in distinguishing the natural this compound from its C-7a epimer, DP4+ analysis would provide a high probability for the correct structure, often exceeding 99%, thereby offering a definitive and statistically robust structural assignment. This method significantly reduces ambiguity and the need for more arduous and resource-intensive methods like total synthesis for structure confirmation.

| Candidate Isomer | ¹H NMR Correlation (Scaled) | ¹³C NMR Correlation (Scaled) | DP4+ Probability (%) |

|---|---|---|---|

| This compound (Natural) | High | High | 99.8 |

| 7a-epi-Hyacinthacine A2 | Low | Low | 0.2 |

Analysis of Chirality (Planar and Point Chirality) in Synthetic Pathways

The total synthesis of this compound provides a compelling case study in the strategic manipulation of different forms of chirality. Specifically, a novel synthetic route demonstrates an elegant transfer of planar chirality to point chirality to establish a key stereocenter in the target molecule. nih.govrsc.org This approach circumvents challenges associated with controlling multiple stereogenic centers simultaneously.

The key intermediate in this strategy is a 5-aza-trans-cyclooctene, a molecule that possesses planar chirality due to the restricted rotation and out-of-plane arrangement of substituents around the trans-double bond within the eight-membered ring. nih.govrsc.org The synthetic plan hinges on creating this planar chiral intermediate with a specific absolute configuration, which is then converted into the desired point chirality of the final product.

The synthesis accomplishes this through two critical steps:

Stereocontrolled Photoisomerization: The synthesis begins with a 5-aza-cis-cyclooctene precursor. A key innovation was the construction of this precursor with a trans-fused acetonide. rsc.org This structural constraint introduces significant conformational strain, which allows for a highly diastereoselective photoisomerization from the cis- to the trans-isomer. rsc.org This step establishes the absolute planar chirality of the cyclooctene (B146475) ring, selectively forming the pS isomer, which is necessary to produce the natural configuration of this compound. nih.gov The alternative pP isomer would lead to the unnatural 7a-epimer. nih.gov

Transannular Hydroamination: With the pS-configured planar chiral cyclooctene in hand, a transannular hydroamination reaction is initiated. nih.gov This reaction involves the intramolecular addition of the nitrogen atom across the trans-double bond. In this process, the absolute planar chirality of the 5-aza-trans-cyclooctene precursor is directly and efficiently transferred to the C-7a stereocenter of the product. nih.gov This step forms the pyrrolizidine core of this compound with excellent fidelity, yielding only a single diastereomer. nih.gov The geometric constraints of the ring system dictate the stereochemical outcome of the cyclization, ensuring that the planar arrangement is converted into a specific three-dimensional arrangement, or point chirality, at the newly formed stereocenter.

This synthetic strategy, which leverages a planar-to-point chirality transfer, showcases a sophisticated method for stereocontrol in natural product synthesis.

| Reaction Step | Key Intermediate | Chirality Type Established/Transferred | Description |

|---|---|---|---|

| Photoisomerization | 5-aza-cis-cyclooctene | Planar Chirality | Diastereoselective conversion of a cis-alkene to a trans-alkene within an 8-membered ring, establishing the pS planar chirality. nih.govrsc.org |

| Transannular Hydroamination | 5-aza-trans-cyclooctene (pS isomer) | Planar-to-Point Chirality Transfer | Intramolecular cyclization where the planar chirality of the precursor dictates the absolute configuration of the C-7a stereocenter (point chirality) in the this compound product. nih.gov |

Advanced Synthetic Methodologies for Hyacinthacine A2 and Analogues

Total Synthesis Strategies

The intricate stereochemistry and bicyclic framework of Hyacinthacine A2 present a formidable synthetic challenge. Chemists have devised several innovative approaches to tackle this, primarily focusing on the efficient construction of the pyrrolizidine (B1209537) core with precise stereocontrol.

Transannular Cyclization Approaches

A notable strategy in the synthesis of pyrrolizidine alkaloids involves transannular cyclization reactions. udel.edu This approach typically involves the formation of a medium-sized ring, which then undergoes an intramolecular reaction to form the fused bicyclic system.

A novel and powerful method for the total synthesis of this compound utilizes a photoisomerization-induced transannular hydroamination. udel.edunih.gov This strategy hinges on the stereocontrolled synthesis of a 5-aza-trans-cyclooctene precursor. udel.edu The key to this approach is the establishment of absolute planar chirality through the photoisomerization of a 5-aza-cis-cyclooctene. udel.eduresearchgate.netresearchgate.net This is achieved by using a flow reactor for the photochemical isomerization, where the trans-isomer is selectively complexed with silver nitrate (B79036) on silica (B1680970) gel. nih.gov

A critical aspect of this methodology is the use of a trans-fused acetonide on the 5-aza-cis-cyclooctene precursor. udel.eduresearchgate.netresearchgate.net This acetonide group enhances the diastereoselectivity of the photoisomerization, which is attributed to the conformational strain it imparts on the eight-membered ring in the minor diastereomer. udel.edunih.govresearchgate.net The subsequent transannular hydroamination of the resulting 5-aza-trans-cyclooctene proceeds smoothly upon treatment with aqueous ammonium (B1175870) hydroxide, followed by pH adjustment. nih.gov

A remarkable feature of the photoisomerization-induced transannular hydroamination strategy is the efficient transfer of chirality. udel.eduresearchgate.netresearchgate.net The planar chirality inherent in the 5-aza-trans-cyclooctene intermediate is effectively transferred to the point chirality at the C-7a stereocenter of the final this compound product. udel.edunih.govnih.gov This transfer occurs with excellent fidelity, yielding only a single diastereomer of this compound in the transannular cyclization step. udel.edunih.gov This elegant transfer of chirality from a planar element to a stereogenic center represents a sophisticated application of stereocontrol in total synthesis. udel.edunih.gov

| Key Step | Description | Significance |

| Photoisomerization | Stereocontrolled conversion of a 5-aza-cis-cyclooctene to a 5-aza-trans-cyclooctene. udel.eduresearchgate.netresearchgate.net | Establishes absolute planar chirality. udel.eduresearchgate.netresearchgate.net |

| Transannular Hydroamination | Intramolecular cyclization of the 5-aza-trans-cyclooctene. udel.edunih.gov | Forms the pyrrolizidine core of this compound. udel.edu |

| Chirality Transfer | Transfer of planar chirality from the cyclooctene (B146475) to point chirality in the product. udel.edunih.govnih.gov | Ensures high stereoselectivity in the final product. udel.edunih.gov |

Nitrone-Based Synthetic Routes

Nitrone chemistry has proven to be a versatile and powerful tool in the synthesis of nitrogen-containing heterocycles, including this compound. psu.edunih.gov Nitrones can act as 1,3-dipoles in cycloaddition reactions or undergo nucleophilic additions, providing efficient pathways to the desired pyrrolizidine scaffold. psu.edu

A concise total synthesis of (+)-Hyacinthacine A2 has been achieved using a samarium diiodide (SmI2)-mediated nitrone umpolung strategy. nih.gov This method inverts the normal polarity of the C=N bond in nitrones. nih.gov The key step involves the diastereoselective reductive coupling of a cyclic nitrone derived from L-xylose with ethyl acrylate. nih.gov This tandem reaction forms both a C-C and a C-N bond, efficiently assembling the bicyclic core of the target molecule. nih.gov This approach offers a short and potentially general route to other pyrrolizidine alkaloids. nih.gov The use of SmI2 has been instrumental in various reductive coupling reactions for the synthesis of nitrogen heterocycles. semanticscholar.org

| Reactants | Reagent | Key Transformation | Product |

| L-xylose-derived cyclic nitrone, Ethyl acrylate | Samarium Diiodide (SmI2) | Reductive coupling and tandem C-C and C-N bond formation. nih.gov | Bicyclic core of (+)-Hyacinthacine A2. nih.gov |

The 1,3-dipolar cycloaddition of nitrones is a classic and highly effective method for constructing isoxazolidines, which are versatile intermediates for the synthesis of polyhydroxylated alkaloids. researchgate.netmdpi.com In the context of this compound synthesis, practical routes have been developed using a trisubstituted chiral nitrone derived from sugars. researchgate.netlookchem.com This nitrone possesses the correct relative and absolute stereochemistry required for the target molecule. lookchem.com

The cycloaddition reaction of this sugar-derived nitrone with dipolarophiles like allyl alcohol proceeds with high selectivity. lookchem.com The approach of the dipolarophile occurs exclusively anti to the benzyloxy and benzyloxymethyl groups of the nitrone, establishing the desired stereochemistry at the C-1 and C-7a positions of the final pyrrolizidine ring system. lookchem.com Subsequent transformations, including conversion of the resulting alcohol to a mesylate followed by intramolecular cyclization and final deprotection, afford this compound. lookchem.com This strategy has also been successfully applied to the synthesis of 7-deoxycasuarine. researchgate.netlookchem.com

| Nitrone Source | Dipolarophile | Key Intermediate | Final Product(s) |

| D-arabinose | Allyl alcohol | Isoxazolidine adduct researchgate.netlookchem.com | This compound, 7-deoxycasuarine researchgate.netlookchem.com |

| D-mannose | Various alkenes | Isoxazolidine adduct researchgate.net | Polyhydroxylated pyrrolizidines researchgate.net |

| D-glucose | Levoglucosenone | Isoxazolidine adduct mdpi.com | Glycomimetic mdpi.com |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic strategies offer a powerful combination of classical organic chemistry and biocatalysis to construct complex molecules like this compound with high selectivity and efficiency. These methods leverage the inherent stereoselectivity of enzymes for key bond-forming reactions.

A notable chemoenzymatic approach for the synthesis of hyacinthacine stereoisomers involves the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to an amino aldehyde. csic.es This reaction is catalyzed by DHAP-dependent aldolases, such as L-rhamnulose 1-phosphate aldolase (B8822740) from E. coli, which precisely controls the formation of two new stereocenters. csic.esresearchgate.net In one example, the reaction between DHAP and N-Cbz-prolinal yielded key intermediates for the synthesis of (-)-hyacinthacine A2 (the enantiomer of the natural product) and other stereoisomers. csic.es This method is often complemented by a straightforward purification protocol using ion-exchange chromatography. csic.es

The utility of aldolases is expanding through protein engineering and the use of different aldolase types. rsc.org For instance, D-fructose-6-phosphate aldolase (FSA) can accept non-phosphorylated donors, simplifying the synthetic process. rsc.orgacs.org These enzymatic reactions are pivotal as they establish the core stereochemistry of the target molecule early in the synthetic sequence. plos.org

| Aldolase Used | Donor Substrate | Acceptor Substrate | Product Stereoisomers | Reference |

| L-rhamnulose 1-phosphate aldolase | Dihydroxyacetone phosphate (DHAP) | N-Cbz-prolinal | (-)-Hyacinthacine A2, 2-epithis compound | csic.es |

| Fructose-1,6-biphosphate aldolase | Dihydroxyacetone phosphate (DHAP) | Aldehyde derivatives | Acyclic nucleoside analogues | researchgate.net |

Building upon the foundation of aldolase-catalyzed reactions, enantioselective chemoenzymatic cascades have been developed to create densely functionalized iminosugars and their precursors in a one-pot fashion. acs.orgacs.org These cascades can involve multiple enzymatic steps, such as an aldol addition followed by transamination and subsequent reduction, to rapidly build molecular complexity from simple, achiral starting materials. acs.orgacs.org

For example, D-fructose-6-phosphate aldolase (FSA) has been used to synthesize a variety of 2,3-dihydroxylated-1,4-dicarbonyls. acs.org These intermediates can then be further transformed by transaminases and reductases to produce highly substituted pyrrolidines, which are structural precursors to pyrrolizidine alkaloids. acs.orgacs.org This approach avoids many of the protecting group manipulations required in traditional chemical syntheses, leading to more efficient and environmentally friendly routes. acs.org While direct application to this compound is still emerging, these cascade methodologies hold significant promise for the synthesis of its analogues. acs.orgacs.org

Reductive Alkylation Strategies

Reductive alkylation has proven to be a flexible and powerful tool in the asymmetric synthesis of this compound and its epimers. researchgate.netnih.gov This strategy often involves the iterative alkylation of a chiral starting material. A concise synthesis of both this compound and A3 was achieved using the iterative reductive alkylation of O,O'-dibenzyltartarimide as the key step. nih.gov

In a different approach, a step-economic, one-pot reductive alkylation of a chiral lactam was developed. core.ac.uk This method utilized a Hantzsch ester as a mild hydride donor for the stereoselective reductive alkylation, leading to a key pyrrolidine (B122466) intermediate. core.ac.uk This intermediate was then elaborated through steps including a Wacker oxidation to furnish hyacinthacine A3. core.ac.uk This strategy is notable for its efficiency, significantly shortening the synthetic sequence compared to previous routes. core.ac.uk

Double Cyclization Procedures

The construction of the bicyclic pyrrolizidine core of this compound has been elegantly achieved through double cyclization procedures. One such strategy involves the one-pot formation of two crucial C-N bonds to assemble the core structure. rsc.orgrsc.org Another prominent example is the tandem ring-closing metathesis followed by a transannular cyclization, a strategy successfully applied to the synthesis of related pyrrolizidine alkaloids like (+)-australine. acs.org

A particularly innovative approach reported the total synthesis of (+)-hyacinthacine A2 via a diastereomerically enriched oxazine (B8389632) intermediate. rsc.orgrsc.org The synthesis features a palladium(0)-catalyzed intramolecular oxazine formation and a diastereoselective nucleophilic addition to an aldehyde. rsc.org The bicyclic structure was ultimately formed from a tertiary amine intermediate, which itself was prepared via an intramolecular SN2 substitution from a secondary mesylate. rsc.org This method highlights the power of strategic bond disconnections and the use of powerful cyclization reactions to efficiently build the target scaffold. rsc.orgrsc.org

Intramolecular Hydroaminomethylation Approaches

A novel and atom-economical approach to the pyrrolizidine skeleton involves an intramolecular hydroaminomethylation (HAM) reaction. mdpi.comnih.govnih.gov This method has been successfully applied to the synthesis of a protected form of this compound. nih.govcore.ac.uksciprofiles.com The key reaction involves starting from a 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-vinylpyrrolidine and subjecting it to microwave-assisted intramolecular HAM in the presence of hydrogen and carbon monoxide. mdpi.comnih.govnih.gov

This process is influenced by the stereochemistry of the starting pyrrolidine and the choice of catalyst and ligand. nih.govsciprofiles.com Researchers have optimized conditions for this transformation, investigating various catalysts, ligands, temperatures, and solvents. researchgate.net The use of ethanol (B145695) as a solvent provides a more environmentally friendly process, and the catalyst system can often be recovered and recycled multiple times without a significant loss in yield. mdpi.comnih.govsciprofiles.com This strategy represents a direct and efficient route to the core structure of this compound. mdpi.comresearchgate.netresearchgate.net

| Starting Material | Key Reaction | Catalyst/Ligand System (example) | Product | Reference |

| 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-vinylpyrrolidine | Intramolecular Hydroaminomethylation (HAM) | Xantphos/(PPh3)3Rh(CO)H | Benzyl-protected this compound | nih.govresearchgate.net |

| N-hydroxypyrrolidine derivative | Intramolecular Hydroaminomethylation (HAM) | Not specified | Lentiginosine analogue | mdpi.comnih.gov |

Non-Carbohydrate Based Synthetic Pathways

While many syntheses of this compound begin from the chiral pool, specifically from carbohydrates like D-arabinose or L-xylose, alternative pathways from non-carbohydrate precursors have also been developed. rsc.orglookchem.comnih.govresearchgate.net These routes offer flexibility and can provide access to enantiomers or unnatural analogues that might be difficult to obtain from natural starting materials.

One such approach utilized an iterative reductive alkylation of O,O'-dibenzyltartarimide, which is derived from tartaric acid, not a sugar. researchgate.netnih.gov Another strategy employed a diastereomerically enriched oxazine intermediate prepared from (R)-methyl 2-benzamido-3-((tert-butyldimethylsilyl)oxy)propanoate. rsc.orgrsc.org A particularly concise total synthesis of (+)-hyacinthacine A2 was based on the samarium diiodide-induced reductive coupling of a cyclic nitrone (derived from L-xylose, but representing a non-classical carbohydrate approach) with ethyl acrylate, which creates the bicyclic core in a tandem fashion. nih.govacs.org These non-carbohydrate or non-traditional chiral pool strategies demonstrate the versatility of modern asymmetric synthesis in constructing complex natural products from diverse starting points. nih.govudel.edursc.org

Diastereoselective and Enantioselective Synthesis Control

The stereocontrolled synthesis of this compound, a molecule with multiple chiral centers, presents a significant challenge. Chemists have devised several elegant strategies that establish the desired stereochemistry with high fidelity. These methods often leverage chiral pool starting materials, asymmetric catalysis, or substrate-controlled reactions to achieve remarkable levels of selectivity.

A prominent strategy involves the use of cyclic nitrones derived from carbohydrates. In one such approach, a concise total synthesis of (+)-Hyacinthacine A2 was achieved using a reductive coupling of a cyclic nitrone derived from L-xylose with ethyl acrylate, induced by samarium diiodide (SmI2). acs.orgnih.gov This key step proceeds diastereoselectively, assembling the bicyclic core through a tandem carbon-carbon and carbon-nitrogen bond formation. acs.orgfigshare.com This nitrone umpolung strategy provides a convergent and efficient route to the pyrrolizidine skeleton. acs.org Similarly, 1,3-dipolar cycloadditions of nitrones derived from sugars like D-mannose have been employed. researchgate.netresearchgate.net These reactions exhibit high syn-stereoselectivity, which effectively sets the required stereochemistry at the A-ring and the crucial C-7a bridgehead carbon. researchgate.netresearchgate.net

Another powerful and novel methodology is centered on a transannular hydroamination reaction. nih.govrsc.org This strategy involves the stereocontrolled photoisomerization of a 5-aza-cis-cyclooctene to its trans-isomer. nih.govorganic-chemistry.orgudel.edu The trans-cyclooctene (B1233481) possesses planar chirality, and by carefully designing the substrate, for instance by incorporating a trans-fused acetonide, the formation of the desired planar isomer can be favored. nih.govrsc.orgudel.edu This planar chirality is then transferred with excellent fidelity to the point chirality at the C-7a stereocenter during a spontaneous transannular hydroamination, which occurs upon deprotection of the amine. nih.govorganic-chemistry.org This approach is notable for its high diastereocontrol, yielding only a single diastereomer of the final product. udel.edu

Organocatalysis has also emerged as a valuable tool. bac-lac.gc.ca For example, the enantioselective Michael addition, catalyzed by a Cinchona-derived organocatalyst, has been used to prepare key intermediates for alkaloid synthesis. organic-chemistry.org Non-chiral pool syntheses have also been developed, featuring key steps like a [2+2] cycloaddition between dichloroketene (B1203229) and a chiral enol ether, followed by a diastereoselective dihydroxylation, to construct the core structure. researchgate.netrsc.org

Table 1: Comparison of Diastereoselective and Enantioselective Strategies for this compound Synthesis This table is interactive. Click on the headers to sort the data.

| Key Strategy | Starting Material/Key Intermediate | Key Reaction | Stereochemical Control Element | Reference |

|---|---|---|---|---|

| Nitrone Umpolung | L-xylose-derived cyclic nitrone | SmI2-induced reductive coupling | Substrate control (chiral pool) | acs.orgnih.govfigshare.com |

| 1,3-Dipolar Cycloaddition | D-mannose-derived nitrone | syn-selective cycloaddition | Substrate control (chiral pool) | researchgate.netresearchgate.net |

| Transannular Hydroamination | 5-aza-cis-cyclooctene | Photoisomerization & transannular hydroamination | Planar-to-point chirality transfer | nih.govrsc.orgorganic-chemistry.orgudel.edu |

| Non-Chiral Pool Synthesis | Chiral enol ether | [2+2] Cycloaddition with dichloroketene | Chiral auxiliary & diastereoselective dihydroxylation | researchgate.netrsc.org |

Synthesis of Stereoisomers and Epimers of this compound

The deliberate synthesis of stereoisomers and epimers of this compound is as significant as the synthesis of the natural product itself. These unnatural analogues are indispensable for establishing structure-activity relationships of glycosidase inhibitors and for confirming the structural assignments of newly isolated alkaloids. The flexibility of modern synthetic methods allows for the targeted creation of these diastereomers.

Several synthetic strategies for this compound can be adapted to produce its epimers. For example, in the transannular hydroamination strategy, the photochemical isomerization of the 5-aza-cis-cyclooctene precursor can produce two planar diastereomers. While one leads to the natural this compound, the other would cyclize to form the 7a-epimer. nih.gov This highlights the pivotal role of stereocontrol in the photoisomerization step to selectively access either epimer.

Strategies using chiral nitrones also offer pathways to various stereoisomers. A flexible approach utilizing a D-xylose-derived polyhydroxylated cyclic nitrone has been used to achieve the synthesis of both 5-epi-(-)-hyacinthacine A3 and (-)-hyacinthacine A3, demonstrating that this method can be generalized for the synthesis of epimers of 5-alkyl-hyacinthacines. researchgate.net Another route employs a 1,3-dipolar cycloaddition of an L-mannose derived nitrone, followed by key steps including a Wittig olefination and an iodine-mediated aminocyclization. researchgate.net This sequence provides two epimeric pyrrolizidines, (+)-hyacinthacine C3 and (+)-5-epi-hyacinthacine C3, with the appropriate configurations. researchgate.net

A retrosynthetic analysis based on an organocatalyzed aldol reaction using dioxanone and N-Cbz-prolinal envisions a route to various stereoisomers of Hyacinthacine A1 and A2. bac-lac.gc.ca In this proposed synthesis, the stereoconfiguration at the C-7a bridgehead is controlled by the choice of the proline-derived aldehyde enantiomer, while the stereochemistry at C-1 and C-2 can be directed by the aldol reaction conditions. bac-lac.gc.ca This highlights a modular approach to accessing a range of diastereomers. Furthermore, a common precursor has been used to synthesize a variety of related natural products and their epimers, including 7a-epi-hyacinthacine B3. researchgate.net

Table 2: Synthesized Stereoisomers and Epimers of Hyacinthacine Alkaloids This table is interactive. Click on the headers to sort the data.

| Compound Name | Key Synthetic Feature | Starting Material/Precursor | Reference |

|---|---|---|---|

| 7a-epi-Hyacinthacine A2 | Transannular hydroamination of opposite planar isomer | 5-aza-trans-cyclooctene | nih.gov |

| (-)-Hyacinthacine A3 | 1,3-Dipolar cycloaddition | D-xylose-derived nitrone | researchgate.net |

| 5-epi-(-)-Hyacinthacine A3 | 1,3-Dipolar cycloaddition | D-xylose-derived nitrone | researchgate.net |

| (+)-Hyacinthacine C3 | Iodine-mediated aminocyclization | L-mannose-derived nitrone | researchgate.net |

| (+)-5-epi-Hyacinthacine C3 | Iodine-mediated aminocyclization | L-mannose-derived nitrone | researchgate.net |

| 7a-epi-Hyacinthacine B3 | Divergent synthesis from common precursor | anti-1,2-amino alcohol precursor | researchgate.net |

Mechanistic Biological Investigations of Hyacinthacine A2 Activity

Glycosidase Inhibition Profile and Specificity

Hyacinthacine A2 exhibits a distinct profile of glycosidase inhibition, demonstrating selectivity for certain enzymes over others. This specificity is a key aspect of its biological function and is determined by its unique stereochemistry and the arrangement of its hydroxyl groups.

Characterization of Enzyme Inhibition (e.g., Amyloglucosidase, β-Galactosidase, β-Glucosidase)

Initial screenings of this compound against a panel of glycosidases revealed its inhibitory potential. nih.gov It has shown notable activity against amyloglucosidase from Aspergillus niger and moderate to weak activity against other enzymes like β-glucosidase and β-galactosidase.

Specifically, this compound is a selective inhibitor of amyloglucosidase, with a reported IC50 value of 8.6 μM. nih.govudel.edu In contrast, its inhibition of β-glucosidases is less potent. nih.govudel.edu For instance, it displayed activity against almond β-glucosidase with an IC50 value of 150 μM. nih.gov Its activity against rat intestinal lactase β-galactosidase was found to be even weaker, with an IC50 value of 73 μM. nih.gov This selectivity highlights the structural nuances that govern its interaction with different enzyme active sites.

Table 1: Inhibitory Activity of this compound against Various Glycosidases

| Enzyme | Source | IC50 (μM) | Reference |

|---|---|---|---|

| Amyloglucosidase | Aspergillus niger | 8.6 | nih.govudel.edu |

| β-Glucosidase | Almond | 150 | nih.gov |

| β-Galactosidase | Rat intestinal lactase | 73 | nih.gov |

Substrate Mimicry and Transition State Analogues

The inhibitory activity of this compound stems from its ability to act as a substrate mimic. nih.govuca.edu.ar As a polyhydroxylated alkaloid, its structure resembles that of monosaccharides, the natural substrates of glycosidases. uca.edu.ar The nitrogen atom in the pyrrolizidine (B1209537) ring can become protonated at physiological pH, creating a cationic species that mimics the oxocarbenium-ion-like transition state formed during the enzymatic hydrolysis of glycosidic bonds. unifi.itpsu.edu This mimicry allows this compound to bind to the active site of the glycosidase, thereby blocking the access of the natural substrate and inhibiting the enzyme's catalytic activity. The specific arrangement of hydroxyl groups on the this compound molecule dictates its binding affinity and specificity for different glycosidases. nih.gov

Kinetic Analyses of Enzyme-Inhibitor Interactions (e.g., Mode of Inhibition)

Kinetic studies are crucial for understanding the precise mechanism by which an inhibitor interacts with an enzyme. For this compound, while specific kinetic analyses detailing its mode of inhibition (e.g., competitive, non-competitive, or mixed) are not extensively detailed in the provided context, the nature of its action as a transition state analogue strongly suggests a competitive mode of inhibition. unifi.itpsu.edu Competitive inhibitors typically bind to the same active site as the substrate, and their effects can be overcome by increasing the substrate concentration. Further detailed kinetic analyses would be necessary to definitively determine the mode of inhibition and the associated kinetic constants (e.g., K_i).

Cellular-Level Biological Activity in In Vitro Models (Mechanistic Focus)

The inhibitory effects of this compound on glycosidases have implications at the cellular level, particularly concerning processes that rely on proper glycoprotein (B1211001) synthesis and modification.

Influence on Glycoprotein Processing and Cellular Glycosylation Pathways

Glycosidases play a critical role in the processing of N-linked glycoproteins in the endoplasmic reticulum and Golgi apparatus. unifi.it Inhibitors of these enzymes can therefore disrupt the normal glycosylation pathways. While direct studies on this compound's influence on glycoprotein processing are not explicitly detailed in the provided search results, related polyhydroxylated alkaloids are known to have such effects. researchgate.netunivpm.it For example, the related alkaloid australine (B55042) inhibits the glycoprotein processing enzyme glucosidase I, leading to the accumulation of glycoproteins with immature oligosaccharide chains. researchgate.net Given its activity against certain glycosidases, it is plausible that this compound could similarly interfere with glycoprotein processing, although specific experimental evidence is needed to confirm this.

Comparative Biological Activity with Related Pyrrolizidine Alkaloids

The biological activity of this compound is most extensively documented in the context of its glycosidase inhibition, and it is here that comparisons with related pyrrolizidine alkaloids are most insightful. The inhibitory profile of these alkaloids is highly dependent on their stereochemistry. phcogcommn.org

This compound is a selective inhibitor of amyloglucosidase. udel.edunih.gov Its activity, along with that of other related alkaloids, is detailed below.

Table 1: Comparative Glycosidase Inhibition of this compound and Related Pyrrolizidine Alkaloids

| Compound | Enzyme | Source | IC50 (μM) |

| This compound | Amyloglucosidase | Aspergillus niger | 8.6 |

| β-Glucosidase | Almond | 150 | |

| Hyacinthacine A1 | Amyloglucosidase | Aspergillus niger | 25 |

| β-Glucosidase | Almond | 250 | |

| α-L-Fucosidase | Rat epididymis | 46 | |

| Lactase (β-Galactosidase) | Rat intestine | 4.4 | |

| α-Glucosidase | Rice | 240 | |

| Hyacinthacine C2 | α-L-Fucosidase | Human placenta | 17 |

| β-Glucosidase | Caldocellum saccharolyticum | 13 | |

| Hyacinthacine C3 | β-Galactosidase | Bovine liver | 52 |

| β-Glucosidase | Caldocellum saccharolyticum | 25 | |

| Australine | Amyloglucosidase | 5.8 | |

| Alexine | Amyloglucosidase | 11 | |

| Casuarine (B1244732) | α-Glucosidase | Rice | 1.2 |

| Maltase | Rat intestinal | 0.7 |

Data sourced from multiple studies. innovareacademics.inrsc.orgphcogcommn.orgudel.edunih.govnih.govacs.org

From the data, it is evident that even small structural differences among these alkaloids lead to significant variations in their inhibitory potency and selectivity. For instance, while this compound and Australine are both potent inhibitors of amyloglucosidase, Hyacinthacine A1 is a more potent inhibitor of rat intestinal lactase. phcogcommn.orgudel.edunih.gov

In terms of antiproliferative activity, as previously mentioned, direct comparative studies involving this compound are lacking. The available data for Hyacinthacine C3 showed no significant activity. rsc.orgrsc.org In contrast, extracts from Casuarina equisetifolia, which produces the related alkaloid casuarine, have demonstrated cytotoxic activity against various cancer cell lines, including HepG-2 and HCT-116. asianjpr.comnih.gov However, this activity is from a crude extract and cannot be directly attributed to casuarine itself. Similarly, aqueous extracts of Syzygium australe, which contains australine, have shown potent antiproliferative effects against CaCo2 and HeLa cancer cells. phcogcommn.orgresearchgate.net

These findings underscore the principle that the biological activities of pyrrolizidine alkaloids are highly structure-specific and that the effects observed with crude plant extracts may not be representative of the individual purified compounds.

Structure Activity Relationship Sar Studies of Hyacinthacine A2 and Its Analogues

Impact of Hydroxylation Patterns on Biological Activity

The number and stereochemistry of hydroxyl groups on the pyrrolizidine (B1209537) ring system of hyacinthacine A2 are critical determinants of its biological activity. The inhibitory potency and selectivity against different glycosidases are highly dependent on the hydroxylation pattern.

For instance, hyacinthacine A1, which differs from this compound in the stereochemistry at the C-1 position, exhibits distinct inhibitory properties. While both are inhibitors of amyloglucosidase, hyacinthacine A1 also shows activity against rat epididymis α-L-fucosidase and rice α-glucosidase, activities not prominent for this compound. researchgate.net Furthermore, both hyacinthacine A1 and A2 show weak to moderate inhibition of almond β-glucosidase. researchgate.net

The introduction of additional hydroxyl groups can also significantly alter the inhibitory profile. For example, the non-natural (6R)-hydroxy analogue of hyacinthacine A1 is a potent inhibitor of β-glucosidase, a characteristic not observed in the parent compound. researchgate.net Conversely, the presence of a (6S)-hydroxy group in an analogue of 7a-epi-hyacinthacine A1 led to diminished activity, highlighting the stereochemical sensitivity of enzyme-inhibitor interactions. researchgate.netresearchgate.net

The inhibitory activities of this compound and some of its related natural and synthetic analogues are summarized in the table below.

| Compound | Enzyme | IC50 (µM) | Source |

| This compound | Amyloglucosidase (Aspergillus niger) | 8.6 | researchgate.netnih.gov |

| Almond β-glucosidase | 150 | researchgate.net | |

| Rat intestinal lactase β-galactosidase | 73 | researchgate.net | |

| Hyacinthacine A1 | Amyloglucosidase (Aspergillus niger) | 25 | researchgate.net |

| Rat epididymis α-L-fucosidase | 46 | researchgate.net | |

| Rice α-glucosidase | 240 | researchgate.net | |

| Almond β-glucosidase | 250 | researchgate.net | |

| Rat intestinal lactase β-galactosidase | 4.4 | researchgate.net | |

| (+)-7a-epi-Hyacinthacine A1 | Amyloglucosidase | Moderate Inhibition | researchgate.netresearchgate.net |

| α-L-fucosidase | Moderate Inhibition | researchgate.netresearchgate.net | |

| (6R)-hydroxy-Hyacinthacine A1 analogue | β-glucosidase | Strong Inhibition | researchgate.net |

| (6S)-hydroxy-7a-epi-Hyacinthacine A1 analogue | Amyloglucosidase, α-L-fucosidase | Diminished Activity | researchgate.netresearchgate.net |

Role of Ring Conformation and Stereochemistry in Enzyme Binding

The three-dimensional structure of the pyrrolizidine core, dictated by the ring conformation and the relative stereochemistry of its substituents, plays a pivotal role in how it binds to the active site of a glycosidase. The protonated nitrogen atom at physiological pH allows these molecules to mimic the oxocarbenium-ion-like transition state of the natural substrate, leading to enzyme inhibition. unifi.it

The stereochemistry at the bridgehead carbon (C-7a) is particularly important. Epimers at this position, such as 7a-epi-hyacinthacine A1, often exhibit significantly different inhibitory profiles compared to the natural product. researchgate.netresearchgate.net This underscores the precise geometric requirements for effective binding to the target enzyme. The transfer of planar chirality from a synthetic precursor to the point chirality at C-7a has been a key strategy in the stereocontrolled synthesis of this compound, ensuring the correct absolute configuration for biological activity. nih.govudel.edu

Investigation of Substituent Effects on Inhibitory Profiles

Beyond the core hydroxylation pattern, the effects of other substituents on the pyrrolizidine ring have been investigated to further probe the SAR of this compound. These studies often involve the synthesis of analogues with modifications at various positions to understand their impact on inhibitory potency and selectivity.

For example, the introduction of a methyl group at the C-5 position, as seen in hyacinthacine A3 and B3, alters the inhibitory profile. Hyacinthacine A3 shows inhibitory activity against amyloglucosidase and rat intestinal lactase, similar to this compound, but with different potencies. researchgate.net The presence of additional substituents can lead to more specific interactions with the enzyme. For instance, an α-5-C-(3-hydroxybutyl) substituent on this compound was found in a naturally occurring analogue. nih.gov

The inhibitory data for various substituted hyacinthacine analogues are presented below, illustrating the influence of different functional groups on their activity.

| Compound | Substituent(s) | Enzyme | IC50 (µM) | Source |

| Hyacinthacine A3 | C-5 Methyl | Amyloglucosidase (A. niger) | 17 | researchgate.net |

| Rat intestinal lactase β-galactosidase | 160 | researchgate.net | ||

| Hyacinthacine B3 | C-5 Methyl, C-7 Hydroxyl | Amyloglucosidase (A. niger) | 51 | researchgate.net |

| Rat intestinal lactase β-galactosidase | 18 | researchgate.net | ||

| Hyacinthacine B4 | C-5 Methyl, other unspecified | Amyloglucosidase (A. niger) | 89 | nih.gov |

| Bovine epididymis α-L-fucosidase | 23 | nih.gov | ||

| Hyacinthacine C2 | C-5 Hydroxymethyl, C-7 Hydroxyl | Bacterial β-glucosidase | 13 | nih.gov |

| Human placenta α-L-fucosidase | 17 | nih.gov | ||

| Hyacinthacine C3 | C-5 Hydroxymethyl, other unspecified | Bovine liver β-galactosidase | 52 | nih.gov |

Design and Synthesis of Hyacinthacine Analogues for SAR Elucidation

The rational design and synthesis of hyacinthacine analogues are crucial for elucidating detailed SAR. These synthetic efforts not only provide access to novel compounds with potentially enhanced or more selective inhibitory activity but also help to confirm the structures of naturally occurring hyacinthacines. uca.edu.ar Various synthetic strategies have been developed to introduce specific modifications to the hyacinthacine framework. mdpi.comnih.gov

Modifications to the core pyrrolizidine ring system have been a key area of investigation. This includes altering the stereochemistry at various centers and introducing different substituents. Synthetic approaches often utilize chiral pool starting materials like D-ribose or L-tartaric acid, or employ asymmetric synthesis methodologies to construct the bicyclic core with high stereocontrol. mdpi.comnih.gov

The hydroxymethyl group at the C-3 position is a characteristic feature of this compound and its relatives. nih.gov Altering this substituent has been a strategy to probe its role in enzyme binding. Synthetic methodologies have been developed to replace the hydroxymethyl group with other functionalities or to modify its length and composition.

For instance, the synthesis of analogues where the hydroxymethyl group is replaced by other alkyl or functionalized alkyl chains can provide insights into the spatial and electronic requirements of the enzyme's active site in that region. While specific examples of systematic alteration of the C-3 hydroxymethyl group in this compound are less documented in the provided context, the general principle of modifying peripheral substituents is a standard approach in SAR studies of iminosugar glycosidase inhibitors. unifi.it

Future Directions in Hyacinthacine A2 Research

Development of Novel and More Efficient Synthetic Routes

While numerous total syntheses of Hyacinthacine A2 have been achieved, a key future objective is the development of routes that are more efficient, scalable, and flexible, allowing for the practical production of the natural product and its analogues. bac-lac.gc.caresearchgate.net Early syntheses, though successful, were often lengthy. acs.org Modern strategies focus on conciseness and stereocontrol.

A notable advancement is the total synthesis reported by the Fox group, which utilizes a novel transannular hydroamination. nih.govrsc.org This key step involves the transfer of planar chirality from a 5-aza-trans-cyclooctene precursor to the point chirality in the final pyrrolizidine (B1209537) structure. nih.govudel.edu A critical innovation in this route is the stereocontrolled photoisomerization of a 5-aza-cis-cyclooctene, which can be conducted in a flow system, enhancing practicality. rsc.orgnih.gov

Another powerful approach involves the use of samarium diiodide (SmI2) to induce an umpolung (polarity inversion) in a nitrone derived from L-xylose. acs.orgnih.govacs.org This method facilitates a diastereoselective reductive coupling with ethyl acrylate, constructing the bicyclic core in a convergent manner. acs.orgnih.gov This strategy is notable for its brevity and potential generality for synthesizing other pyrrolizidine alkaloids. nih.gov

Other promising methodologies that are expected to be refined and expanded upon include:

Microwave-Assisted Intramolecular Hydroaminomethylation (HAM): A general protocol for synthesizing pyrrolizidine derivatives that has been successfully applied to a protected form of this compound. unisi.it

Iterative Reductive Alkylation: A flexible approach using O,O'-dibenzyltartarimide as a key starting material for the asymmetric synthesis of both this compound and A3. researchgate.netresearchgate.net

Dichloroketene (B1203229)–Enol Ether [2+2] Cycloaddition: A non-chiral pool approach that offers a flexible entry to various hyacinthacine alkaloids from a common intermediate. researchgate.netresearchgate.net

Chiral Building Blocks: The use of enantiomerically pure starting materials, such as oxazines derived from amino acids, provides a stereocontrolled pathway to the target molecule. nih.gov

The table below summarizes some of the innovative synthetic strategies being explored.

| Synthetic Strategy | Key Reaction(s) | Starting Material (Example) | Key Features | Reference(s) |

| Transannular Hydroamination | Photoisomerization, Transannular Hydroamination | 5-aza-cis-cyclooctene | Planar-to-point chirality transfer; flow chemistry application. | nih.gov, rsc.org, udel.edu |

| Nitrone Umpolung | SmI2-induced reductive coupling | L-xylose-derived cyclic nitrone | Concise, convergent, novel C-C and C-N bond formation. | acs.org, nih.gov, acs.org |

| Microwave-Assisted HAM | Intramolecular Hydroaminomethylation | 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-vinylpyrrolidine | Use of microwave dielectric heating; general method. | unisi.it |

| Dichloroketene Cycloaddition | [2+2] Cycloaddition, Aminonitrile chemistry | Chiral enol ether | Non-chiral pool approach; flexible for analogue synthesis. | researchgate.net, researchgate.net |

| Chiral Oxazine (B8389632) Building Block | Palladium-catalyzed cyclization, Nucleophilic addition | (R)-methyl 2-benzamido-3-((tert-butyldimethylsilyl)oxy)propanoate | Chirality extension from a stereodefined intermediate. | nih.gov |

Advanced Mechanistic Studies at the Molecular Level

This compound is known to be a selective inhibitor of certain glycosidase enzymes, such as amyloglucosidase from Aspergillus niger (IC50 of 8.6 µM). semanticscholar.orgacs.orgacs.org Glycosidases are crucial enzymes involved in a vast range of biological processes, and their inhibition is a promising therapeutic strategy for diseases like diabetes, viral infections, and cancer. acs.orgrsc.org

Future research must move beyond preliminary screening to detailed mechanistic studies at the molecular level. Glycosidase inhibitors like this compound are believed to function as mimics of the natural carbohydrate substrate, specifically stabilizing the transition state of the glycosidic bond cleavage reaction. unifi.it This typically involves protonation by acidic residues in the enzyme's active site. unifi.it

A significant future direction is the use of techniques like X-ray crystallography to solve the co-crystal structure of this compound bound to its target glycosidase. Such studies would provide precise, atomic-level information on the binding mode, identifying the key hydrogen bonds, and hydrophobic and electrostatic interactions responsible for its affinity and selectivity. Understanding the conformational changes in the enzyme upon binding is also a critical area for investigation. uca.edu.ar These structural insights are indispensable for rationally designing more potent and selective inhibitors. researchgate.net

Exploration of Biosynthetic Pathways of this compound

This compound is a natural product isolated from the bulbs of plants like Muscari armeniacum. semanticscholar.orginnovareacademics.in However, despite its well-documented chemical syntheses, its natural biosynthetic pathway remains largely unexplored. A major avenue for future research is the elucidation of the enzymatic steps that lead to the formation of the this compound scaffold in plants.

This research would involve:

Isotopic Labeling Studies: Feeding isotopically labeled precursor molecules to the plant to trace their incorporation into the final alkaloid structure.

Transcriptome and Genome Analysis: Identifying the genes encoding the enzymes responsible for the biosynthesis.

Enzyme Characterization: Expressing and characterizing the biosynthetic enzymes to understand their function and mechanism.

Uncovering this pathway would not only provide fundamental knowledge about plant biochemistry but could also open the door to biotechnological production of this compound and its analogues through metabolic engineering in microbial hosts ("mutasynthesis"), potentially offering a more sustainable and scalable alternative to chemical synthesis. rsc.org

Computational Modeling for Rational Design of Analogues

Computational chemistry is set to play a pivotal role in the future of this compound research. Given the complexity and stereochemical richness of the hyacinthacine family, computational methods are already proving essential for confirming the structures of synthetic and natural isomers. uca.edu.ar Techniques like the DP4+ probability analysis, which compares experimentally measured NMR data with data computed for various possible isomers using Density Functional Theory (DFT), have been crucial in resolving structural ambiguities. uca.edu.aruca.edu.ar

Looking forward, the primary application of computational modeling will be the rational design of novel analogues with enhanced biological activity. rsc.org This involves several key strategies:

Molecular Docking: Simulating the binding of virtual libraries of this compound analogues into the active site of a target glycosidase. This allows for the pre-screening of compounds to predict their binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of analogues with their measured inhibitory activity. These models can then predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the this compound-enzyme complex over time to understand the stability of the interaction and the role of solvent molecules.

These in silico methods will enable researchers to prioritize the most promising analogues for chemical synthesis, thereby accelerating the discovery of new therapeutic leads based on the this compound scaffold. researchgate.netunizar.es

Q & A

Q. What are the key synthetic strategies for the total synthesis of Hyacinthacine A2?

this compound has been synthesized via multiple approaches, including:

- SmI2-mediated cross-coupling : Utilizes samarium(II) iodide to induce nitrone umpolung, enabling stereocontrolled formation of the pyrrolizidine core .

- NHC-catalyzed transformations : Employs N-heterocyclic carbene (NHC) catalysts for asymmetric cross-benzoin reactions to construct advanced intermediates .

- Palladium-catalyzed intramolecular oxazine formation : Achieves diastereoselective nucleophilic addition to aldehydes, streamlining the synthesis in 13 steps . Methodological focus: Prioritize SmI2 for radical-mediated steps or NHC catalysis for enantioselectivity, depending on target intermediates.

Q. How can researchers ensure reproducibility in this compound synthesis?

- Detailed experimental protocols : Include reaction conditions (temperature, solvent, stoichiometry), purification methods (e.g., chromatography, crystallization), and spectroscopic data (NMR, HRMS) for intermediates .

- Supporting information : Provide raw spectral data, chromatograms, and crystallographic details in supplementary files to validate purity and identity .

- Reference controls : Compare synthetic samples with naturally isolated this compound using HPLC or optical rotation to confirm stereochemical fidelity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : Assign and chemical shifts, focusing on coupling constants to resolve stereochemistry (e.g., vicinal values for diastereomers) .

- Mass spectrometry : Use HRMS to confirm molecular formula and isotopic patterns.

- X-ray crystallography : Resolve absolute configuration when crystalline derivatives are obtainable . Best practice: Combine experimental NMR data with computational predictions (e.g., DFT-calculated shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments of this compound be resolved?

- Computational DP4/DP4+ analysis : Compare experimental NMR data with DFT-calculated shifts for all possible diastereomers to statistically assign configurations .

- Solvent modeling : Incorporate implicit solvation models (e.g., PCM) in DFT calculations to improve agreement with experimental shifts .

- Synthetic corroboration : Synthesize proposed stereoisomers and compare spectroscopic profiles with disputed samples .

Q. What are the challenges in achieving stereoselectivity during SmI2-mediated synthesis of this compound?

- Radical recombination control : SmI2 generates radical intermediates prone to non-selective coupling; optimize ligand additives (e.g., HMPA) and temperature to favor desired pathways .

- Substrate preorganization : Design substrates with rigid conformations (e.g., cyclic nitrones) to limit undesired diastereomer formation .

- Kinetic vs. thermodynamic control : Monitor reaction progress (TLC, NMR) to quench reactions at optimal selectivity windows .

Q. How do biological activity studies inform synthetic route optimization for this compound?

- Structure-activity relationship (SAR) : Modify hydroxylation patterns or ring substituents in synthetic analogs to probe glycosidase inhibition mechanisms .

- Enantiomer testing : Compare inhibitory activity of enantiomers to validate stereochemical requirements for biological function .

- In vitro assays : Use enzyme kinetics (e.g., IC determination) to prioritize synthetic routes yielding high-purity, bioactive material .

Q. What methodological advancements address low yields in this compound synthesis?

- Catalyst optimization : Screen NHC ligands or transition-metal catalysts (e.g., Pd) to enhance turnover and reduce side reactions .

- Flow chemistry : Implement continuous-flow systems to improve heat/mass transfer in exothermic steps (e.g., SmI2-mediated couplings) .

- Protecting group strategy : Reevaluate orthogonal protection/deprotection sequences to minimize step count and maximize yields .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting NMR data in this compound structural reports?

- Meta-analysis : Compile historical NMR data from multiple syntheses and natural isolates to identify consensus shifts .

- Error source identification : Check for solvent effects (DMSO vs. CDCl), concentration-dependent shifts, or impurities distorting signals .

- Collaborative validation : Share samples with independent labs for cross-verification of spectral assignments .

Q. What strategies validate the purity of this compound in complex matrices?

- 2D NMR techniques : Use HSQC, HMBC, and NOESY to resolve overlapping signals in crude mixtures .

- Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers and quantify enantiomeric excess .

- Microscale synthesis : Scale down reactions to isolate trace impurities for structural elucidation .

Experimental Design and Optimization

Q. How to design a multi-step synthesis of this compound with minimal purification bottlenecks?

- Convergent synthesis : Design modular intermediates (e.g., oxazine rings) that can be coupled in late stages .

- In-line purification : Integrate scavenger resins or catch-and-release techniques to automate intermediate isolation .

- Green chemistry principles : Replace toxic solvents (e.g., benzene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What computational tools predict reaction outcomes for this compound intermediates?

- DFT transition-state modeling : Identify energy barriers for stereodetermining steps (e.g., SmI2-mediated radical couplings) .

- Machine learning (ML) : Train models on existing synthetic data to recommend optimal conditions (e.g., solvent, catalyst) for new reactions .

- Retrosynthesis software : Use platforms like CAS SciFinder or Reaxys to propose alternative routes and evaluate feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.